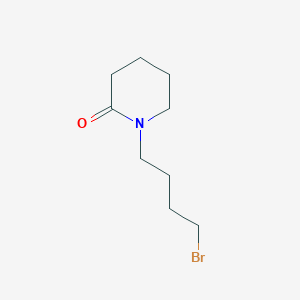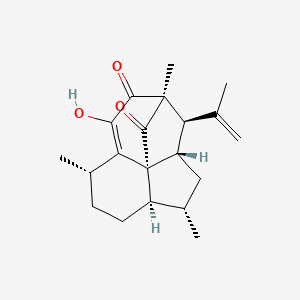![molecular formula C18H14O5 B1210146 7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL FURAN-2-CARBOXYLATE](/img/structure/B1210146.png)
7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL FURAN-2-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopentacbenzopyran-9-yl) ester typically involves multi-step organic reactionscbenzopyran moiety. Common reagents used in these reactions include furan-2-carboxylic acid, methyl iodide, and various catalysts to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels to ensure efficient and high-yield production. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-Furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopentacbenzopyran-9-yl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The furan ring and the cyclopentabenzopyran structure can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
科学的研究の応用
2-Furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopentacbenzopyran-9-yl) ester has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopentacbenzopyran-9-yl) ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Furoic acid: A simpler furan derivative with similar chemical properties.
Methyl 3-methyl-2-furoate: Another furan ester with comparable reactivity.
5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: A structurally related compound with different functional groups.
Uniqueness
2-Furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopentacbenzopyran-9-yl) ester is unique due to its complex structure, combining a furan ring with a cyclopentacbenzopyran moiety. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C18H14O5 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC名 |
(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) furan-2-carboxylate |
InChI |
InChI=1S/C18H14O5/c1-10-8-14-16(11-4-2-5-12(11)17(19)22-14)15(9-10)23-18(20)13-6-3-7-21-13/h3,6-9H,2,4-5H2,1H3 |
InChIキー |
GNVMAYLULBCWMI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)C4=CC=CO4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-[(3-Carboxyphenyl)carbamoyl]thiazolidin-2-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1210064.png)


![1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 6,11-dimethoxy-5-methyl-](/img/structure/B1210071.png)







![(+)-(S)-Methylalpha-[[2-(2-thienyl)ethyl]amino]-alpha-(2-chlorophenyl)acetate](/img/structure/B1210086.png)

